molecular formula C7H4F4N2O3 B13432429 3-Fluoro-4-nitro-2-(trifluoromethoxy)aniline

3-Fluoro-4-nitro-2-(trifluoromethoxy)aniline

Cat. No.: B13432429
M. Wt: 240.11 g/mol
InChI Key: SDHLQAYHXFRCMH-UHFFFAOYSA-N
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Description

3-Fluoro-4-nitro-2-(trifluoromethoxy)aniline: is an organic compound with the molecular formula C7H4F4N2O3 It is a halogenated aniline derivative, characterized by the presence of fluorine, nitro, and trifluoromethoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-nitro-2-(trifluoromethoxy)aniline typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 3-fluoro-2-(trifluoromethoxy)aniline. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of catalysts or solvents to facilitate the reaction. The final product is typically purified through recrystallization or chromatography techniques to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-nitro-2-(trifluoromethoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Fluoro-4-nitro-2-(trifluoromethoxy)aniline is used as a building block in organic synthesis to prepare more complex molecules. Its unique functional groups make it valuable for creating compounds with specific properties .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The presence of fluorine and nitro groups can enhance the biological activity and metabolic stability of drug candidates .

Industry: The compound finds applications in the development of agrochemicals, where it can be used to synthesize herbicides, insecticides, and fungicides. Additionally, it is used in materials science for the development of advanced materials with specific properties .

Mechanism of Action

The mechanism of action of 3-Fluoro-4-nitro-2-(trifluoromethoxy)aniline depends on its application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors. The trifluoromethoxy group can enhance binding affinity and selectivity towards these targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological macromolecules, leading to therapeutic effects .

Comparison with Similar Compounds

  • 3-Fluoro-4-(trifluoromethoxy)aniline
  • 4-Nitro-3-(trifluoromethyl)aniline
  • 2-Fluoro-3-(trifluoromethyl)aniline

Comparison: 3-Fluoro-4-nitro-2-(trifluoromethoxy)aniline is unique due to the specific arrangement of its functional groupsSimilarly, the trifluoromethoxy group distinguishes it from 4-Nitro-3-(trifluoromethyl)aniline, providing different electronic and steric effects .

Properties

Molecular Formula

C7H4F4N2O3

Molecular Weight

240.11 g/mol

IUPAC Name

3-fluoro-4-nitro-2-(trifluoromethoxy)aniline

InChI

InChI=1S/C7H4F4N2O3/c8-5-4(13(14)15)2-1-3(12)6(5)16-7(9,10)11/h1-2H,12H2

InChI Key

SDHLQAYHXFRCMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1N)OC(F)(F)F)F)[N+](=O)[O-]

Origin of Product

United States

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